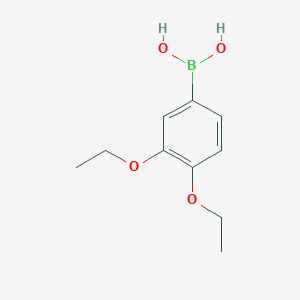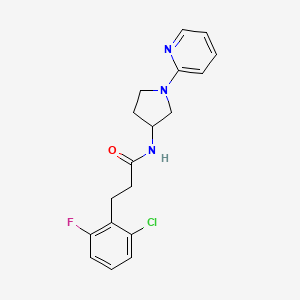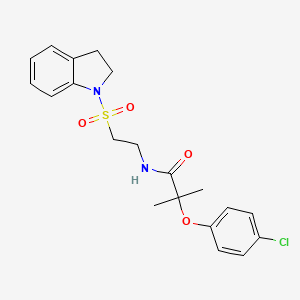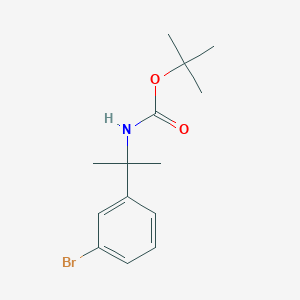
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrazole ring and is classified as a pyrazole pesticide. DFP is synthesized through a multistep process and has been found to have a wide range of applications in scientific research.
Mechanism of Action
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in the synapse. This results in overstimulation of the nervous system and can lead to seizures, respiratory failure, and death.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage. This compound has also been found to affect the immune system, causing immunosuppression and increasing the risk of infection. Additionally, this compound has been shown to affect the cardiovascular system, causing changes in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholinesterase in the nervous system. This compound is also relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, this compound has several limitations. It is a toxic compound that can be hazardous to handle, requiring strict safety precautions. Additionally, its effects on the nervous system can be unpredictable, making it difficult to interpret experimental results.
Future Directions
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has several potential future directions for scientific research. One area of interest is the development of new pesticides that are safer and more effective than current pesticides. This compound has been shown to be a potent pesticide, and further research may lead to the development of new pesticides based on its structure. Another area of interest is the development of new drugs for the treatment of neurodegenerative diseases. This compound has been shown to inhibit acetylcholinesterase, making it a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to explore these potential applications of this compound.
Synthesis Methods
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is synthesized through a multistep process that involves the condensation of 4-chloro-3-formylpyrazole with difluoromethyl diazomethane and methoxymethyl magnesium bromide. This process produces this compound in high yield and purity. The synthesis of this compound is an important step in its application in scientific research.
Scientific Research Applications
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for neurotransmitter function in the nervous system. This compound has been used to study the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been used to study the effects of pesticides on the nervous system.
properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGYWHXVYHCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2942332.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)


![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone](/img/structure/B2942342.png)

![7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2942346.png)
![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)
